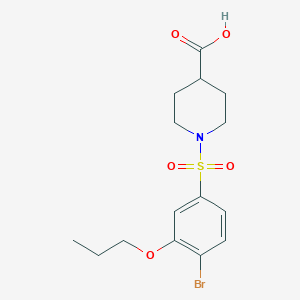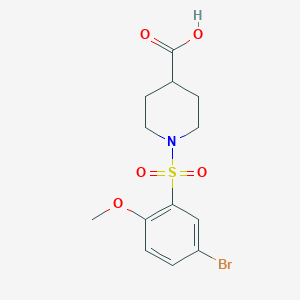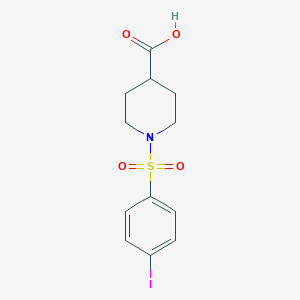![molecular formula C14H19BrN2O4S B513087 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-70-8](/img/structure/B513087.png)
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS . For example, the 1H-NMR spectrum of 6-Bromo-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline showed signals at 2.57 (3H, s, CH3), 3.34 (4H, m, H2-3’+H2-5’), 3.56 (4H, m, H2-2’+H2-6’), 6.92–7.02 (4H, m, Ar), 7.68 (1H, dd, J = 1.9, 9.0, Ar), 8.06 (1H, d, J = 1.8, Ar), 8.23 (1H, d, J = 9.0, Ar) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
Studies on compounds similar to 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, have been conducted to understand their crystal structure, including Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, which is crucial in predicting and understanding their chemical behaviors (Kumara et al., 2017).
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of derivatives with structures similar to the subject compound, demonstrating their potential antimicrobial activities. For instance, the synthesis and antimicrobial activities of 1,2,4-Triazole derivatives, which include compounds with piperazine nuclei, show promising results in combating microbial infections (Bektaş et al., 2010).
Application in Biological Activity Studies
Compounds structurally related to this compound have been used in biological activity studies. For example, research on novel conazole analogues, involving piperazine derivatives, has been conducted to explore their biological potentials, including antimicrobial and enzyme inhibitory activities (Mermer et al., 2018).
Electrochemical Synthesis Applications
Electrochemical synthesis research involving compounds similar to the subject compound has been conducted, demonstrating the potential use of these compounds in the synthesis of new chemical entities. An example is the electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, showcasing a novel approach to chemical synthesis (Amani & Nematollahi, 2012).
Structural Characterization for Drug Development
Structural characterization of compounds structurally related to this compound has been a focus in the development of new drugs. Research on methylbenzenesulfonamide CCR5 antagonists, which feature similar structural components, is a notable example in this domain (Cheng De-ju, 2015).
Eigenschaften
IUPAC Name |
1-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGETMMVHEMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)
amine](/img/structure/B513014.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)






![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)